molecular formula C10H15ClFNO2 B8182296 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride

Cat. No.: B8182296
M. Wt: 235.68 g/mol
InChI Key: MMSIMAQYGLXQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride typically involves multiple steps, including the introduction of the amino group, fluorine, and methoxy group onto the benzene ring, followed by the formation of the propanol side chain. The exact synthetic routes and reaction conditions can vary, but they generally involve:

    Nitration and Reduction: Introduction of the nitro group followed by reduction to an amino group.

    Halogenation: Introduction of the fluorine atom.

    Methoxylation: Introduction of the methoxy group.

    Formation of Propanol Side Chain: This involves the addition of the propanol group to the benzene ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino, fluoro, or methoxy groups are replaced by other substituents.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride can be compared with other similar compounds, such as:

  • 1-Amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol hydrochloride
  • 1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-ol hydrochloride
  • 1-Amino-1-(5-fluoro-2-ethoxyphenyl)propan-2-ol hydrochloride

These compounds share similar structures but differ in the position or type of substituents on the benzene ring. The uniqueness of this compound lies in its specific combination of amino, fluoro, and methoxy groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-amino-1-(5-fluoro-2-methoxyphenyl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2.ClH/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2;/h3-6,10,13H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSIMAQYGLXQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)OC)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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